molecular formula C22H39NO B11968487 Benzenamine, 3-(hexadecyloxy)- CAS No. 1632-33-3

Benzenamine, 3-(hexadecyloxy)-

Cat. No.: B11968487
CAS No.: 1632-33-3
M. Wt: 333.6 g/mol
InChI Key: UQQKQXGXSVISCN-UHFFFAOYSA-N
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Description

Benzenamine, 3-(hexadecyloxy)- (IUPAC name: 3-(hexadecyloxy)benzenamine) is a substituted aniline derivative characterized by a long hexadecyloxy (-O-C₁₆H₃₃) chain at the meta position of the benzene ring. The compound’s structure combines the aromatic amine group with a hydrophobic alkyl chain, making it a candidate for applications in surfactants, liquid crystals, or polymer stabilizers.

Properties

CAS No.

1632-33-3

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

3-hexadecoxyaniline

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-18-16-17-21(23)20-22/h16-18,20H,2-15,19,23H2,1H3

InChI Key

UQQKQXGXSVISCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(hexadecyloxy)- typically involves the reaction of aniline with hexadecyloxy halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with hexadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of Benzenamine, 3-(hexadecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH2_2) participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions due to its electron-donating nature. Key reactions include:

A. Diazotization and Coupling

  • Diazotization with nitrous acid (HNO2_2) at 0–5°C forms a diazonium salt, which undergoes coupling with phenols or aromatic amines to yield azo derivatives.

  • Example: Reaction with β-naphthol produces a deep orange azo dye.

B. Alkylation and Acylation

  • Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives.

  • Acylation with acetyl chloride forms the corresponding acetamide.

Reaction Type Reagents/Conditions Product
DiazotizationNaNO2_2, HCl, 0–5°CDiazonium salt
AcylationAcetyl chloride, NaOH, 25°C3-(Hexadecyloxy)acetanilide

Oxidation Reactions

The electron-rich aromatic ring and amino group are susceptible to oxidation:

A. Ring Oxidation

  • Oxidizing agents like KMnO4_4 in acidic or alkaline media degrade the aromatic ring, forming quinones or carboxylic acids.

  • Example: Under acidic conditions, oxidation yields 3-(hexadecyloxy)nitrobenzene .

B. Amino Group Oxidation

  • Hydrogen peroxide (H2_2O2_2) oxidizes -NH2_2 to nitroso (-NO) or nitro (-NO2_2) groups.

Oxidizing Agent Conditions Major Product
KMnO4_4H2_2SO4_4, 80°C3-(Hexadecyloxy)benzoic acid
H2_2O2_2Acetic acid, reflux3-(Hexadecyloxy)nitrosobenzene

Reduction Reactions

The nitroso or nitro derivatives can be reduced back to the amine:

A. Catalytic Hydrogenation

  • H2_2 gas over palladium catalyst reduces nitro groups to -NH2_2.

B. Chemical Reduction

  • Iron/HCl or SnCl2_2/HCl selectively reduces nitro intermediates to the parent amine .

Electrophilic Aromatic Substitution (EAS)

The alkoxy group (-O-C16_{16}H33_{33}) directs incoming electrophiles to the ortho and para positions:

A. Nitration

  • Nitration with HNO3_3/H2_2SO4_4 produces 3-(hexadecyloxy)-4-nitroaniline .

B. Sulfonation

  • Reaction with fuming H2_2SO4_4 introduces a sulfonic acid group at the para position relative to the alkoxy chain .

EAS Reaction Reagents Position Product
NitrationHNO3_3, H2_2SO4_4Para3-(Hexadecyloxy)-4-nitroaniline
SulfonationOleum, 60°COrtho3-(Hexadecyloxy)-2-sulfobenzenamine

Alkoxy Chain Reactivity

The hexadecyloxy group undergoes hydrolysis and elimination:

A. Acid-Catalyzed Hydrolysis

  • Concentrated HCl at reflux cleaves the ether bond, yielding 3-aminophenol and 1-hexadecanol.

B. Elimination Reactions

  • Strong bases (e.g., NaOH) at high temperatures promote β-elimination, forming alkenes.

Coordination Chemistry

The amino group acts as a ligand for metal ions:

  • Complexation with Cu(II) or Fe(III) salts forms stable chelates, characterized by shifts in UV-Vis spectra .

Surface-Mediated Coupling Reactions

On metallic surfaces (e.g., Au, Cu), Ullmann-type coupling forms biaryl structures :

  • Thermal activation on Cu(110) induces C-C coupling between aromatic rings .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C, releasing CO2_2 and NH3_3.

  • pH Sensitivity : Protonation of -NH2_2 occurs below pH 4, altering solubility.

This compound’s multifunctional reactivity makes it valuable in surfactant synthesis, liquid crystal development, and polymer chemistry . Experimental protocols should account for steric hindrance from the long alkoxy chain, which moderates reaction rates compared to simpler anilines.

Scientific Research Applications

Benzenamine, 3-(hexadecyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 3-(hexadecyloxy)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkoxy-Substituted Benzenamines

Compounds with alkoxy groups at the meta position exhibit variations in hydrophobicity, solubility, and thermal stability depending on chain length.

Compound Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
Benzenamine, 3-methoxy- C₇H₉NO 123.15 g/mol -OCH₃ Higher polarity; precursor in dyes/pharma
Benzenamine, 3-ethoxy- C₈H₁₁NO 137.18 g/mol -OCH₂CH₃ Intermediate in agrochemical synthesis
Benzenamine, 3-(hexadecyloxy)- C₂₂H₄₇NO ~349.63 g/mol -O-C₁₆H₃₃ Surfactant potential; liquid crystal behavior

Key Observations :

  • Longer alkoxy chains (e.g., hexadecyloxy) increase hydrophobicity, reducing water solubility but enhancing lipid compatibility.
  • Shorter chains (methoxy, ethoxy) favor solubility in polar solvents, making them suitable for synthetic intermediates .

Branched or Complex Alkoxy Substituents

Compound Molecular Formula Substituent Key Properties/Applications Reference
3-(2-Methoxyethoxy)benzenamine C₉H₁₃NO₂ -OCH₂CH₂OCH₃ Enhanced flexibility; potential in drug delivery
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine C₂₀H₂₇NO₃ -OCH₂CH₂OCH₃ and phenoxypropyl Multi-functional surfactant or ligand

Key Observations :

  • Branched or ether-containing alkoxy groups introduce steric and electronic effects, altering reactivity and phase behavior.
  • Complex substituents (e.g., phenoxypropyl) expand applications in catalysis or supramolecular chemistry .

Electron-Withdrawing Substituents

Compound Molecular Formula Substituent Key Properties/Applications Reference
Benzenamine, 3-(trifluoromethyl)- C₇H₆F₃N -CF₃ High electronegativity; agrochemical intermediate
Ethalfluralin C₁₃H₁₄F₃N₃O₄ -CF₃, -NO₂ Herbicide; nitro groups enhance bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase acidity (lower pKa) and stabilize charge-separated intermediates.
  • Such derivatives are prevalent in agrochemicals due to enhanced reactivity and target specificity .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(hexadecyloxy)benzenamine?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 3-aminophenol with hexadecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts. Reaction efficiency may depend on the choice of phase-transfer catalysts .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 3-(hexadecyloxy)benzenamine?

  • Methodology :
  • ¹H NMR : The aromatic protons adjacent to the -OCH₂ group (C-2 and C-4 positions) show deshielding (~6.5–7.0 ppm). The hexadecyloxy chain’s terminal methyl group appears at ~0.88 ppm (triplet), with methylene protons as a broad multiplet (~1.2–1.5 ppm).
  • IR : Stretching vibrations for the aromatic C-N (1250–1350 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) bonds are key identifiers. Comparisons with analogs like 4-methoxybenzenamine () can validate spectral assignments .

Q. What are the solubility and stability considerations for 3-(hexadecyloxy)benzenamine in common solvents?

  • Methodology : Due to its long alkyl chain, the compound is highly lipophilic. Solubility tests in toluene, THF, and chloroform (polar aprotic solvents) are recommended. Stability under acidic/basic conditions should be assessed via HPLC monitoring over 24–48 hours. Degradation products (e.g., free benzenamine) may indicate hydrolytic cleavage of the ether bond .

Advanced Research Questions

Q. How does the hexadecyloxy substituent influence the compound’s interaction with lipid bilayers or biological membranes?

  • Methodology : Molecular dynamics simulations can model the insertion of the alkyl chain into lipid bilayers (e.g., DPPC membranes). Experimental validation via fluorescence anisotropy or calorimetry (DSC) can measure changes in membrane fluidity. Compare results with shorter-chain analogs (e.g., 3-(hexyloxy)benzenamine, ) to assess chain-length effects .

Q. What contradictions exist in reported bioactivity data for alkoxy-substituted benzenamines, and how can they be resolved?

  • Analysis : While benzenamine derivatives (e.g., 4-methoxy) show antifungal activity ( ), the hexadecyloxy analog’s bulky chain may hinder membrane penetration. Conflicting data might arise from assay conditions (e.g., solvent choice affecting bioavailability). Dose-response studies in dual models (in vitro fungal assays vs. in planta systems) are needed to reconcile discrepancies .

Q. How can computational chemistry predict the electronic effects of the hexadecyloxy group on the benzenamine core?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The alkoxy group’s electron-donating nature increases aromatic ring electron density, affecting reactivity in electrophilic substitution. Compare with trifluoromethoxy analogs ( ) to evaluate substituent electronic contributions .

Data Analysis and Experimental Design

Q. What strategies optimize HPLC separation of 3-(hexadecyloxy)benzenamine from structurally similar impurities?

  • Methodology : Use a C18 reverse-phase column with a gradient elution (e.g., acetonitrile/water 70:30 to 95:5 over 20 min). Monitor at 254 nm (aromatic absorption). Spiking experiments with synthetic impurities (e.g., 3-aminophenol) validate resolution. Adjust column temperature (30–40°C) to improve peak symmetry .

Q. How do kinetic studies inform the reaction mechanism of 3-(hexadecyloxy)benzenamine synthesis?

  • Experimental Design : Conduct time-course sampling (0–24 hrs) to track reactant consumption via GC-MS or NMR. A linear correlation between ln([reactant]) vs. time suggests first-order kinetics. Vary catalyst loading (e.g., CuI in Ullmann coupling) to identify rate-limiting steps .

Contradictions and Validation

Q. Why might reported melting points for 3-(hexadecyloxy)benzenamine vary across studies?

  • Resolution : Variations could stem from polymorphic forms or residual solvent. Perform DSC under controlled heating rates (5°C/min) and compare with recrystallized samples (e.g., from ethanol). X-ray crystallography may reveal structural motifs influencing thermal properties .

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